2-Bromo-6-(tetrahydropyran-4-yl)pyridine
Description
2-Bromo-6-(tetrahydropyran-4-yl)pyridine is a brominated pyridine derivative featuring a tetrahydropyran (THP) substituent at the 6-position. The THP group, a six-membered oxygen-containing heterocycle, imparts unique steric and electronic properties to the molecule. The bromine atom at position 2 makes it a versatile intermediate for further functionalization, particularly in pharmaceutical and agrochemical synthesis, where pyridine scaffolds are prevalent.
Properties
IUPAC Name |
2-bromo-6-(oxan-4-yl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrNO/c11-10-3-1-2-9(12-10)8-4-6-13-7-5-8/h1-3,8H,4-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAAMZUWDXLBSMD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1C2=NC(=CC=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-6-(tetrahydropyran-4-yl)pyridine typically involves the bromination of 6-(tetrahydro-2H-pyran-4-yl)pyridine. One common method is the reaction of 6-(tetrahydro-2H-pyran-4-yl)pyridine with bromine in the presence of a suitable solvent, such as acetic acid or dichloromethane, under controlled temperature conditions .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination reactions using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the process .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-6-(tetrahydropyran-4-yl)pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction Reactions: Reduction of the bromine atom can lead to the formation of 6-(tetrahydro-2H-pyran-4-yl)pyridine.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium amide or thiourea, typically in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Substitution Reactions: Products include various substituted pyridines, depending on the nucleophile used.
Oxidation Reactions: Pyridine N-oxides are the major products.
Reduction Reactions: The primary product is 6-(tetrahydro-2H-pyran-4-yl)pyridine.
Scientific Research Applications
2-Bromo-6-(tetrahydropyran-4-yl)pyridine has several scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly as a building block for drug candidates.
Biological Studies: It is employed in studies investigating the biological activity of pyridine derivatives.
Industrial Applications: The compound is used in the production of agrochemicals and other specialty chemicals .
Mechanism of Action
The mechanism of action of 2-Bromo-6-(tetrahydropyran-4-yl)pyridine involves its interaction with specific molecular targets. The bromine atom and the pyridine ring can participate in various chemical reactions, influencing the compound’s reactivity and biological activity. The tetrahydropyran group can enhance the compound’s solubility and stability, making it more effective in certain applications .
Comparison with Similar Compounds
Structural and Electronic Effects
- 2-Bromo-6-(trifluoromethyl)pyridine : The trifluoromethyl (–CF₃) group is strongly electron-withdrawing, rendering the pyridine ring electron-deficient. This enhances reactivity in cross-coupling reactions, as evidenced by its 76% yield in a benzoic acid coupling reaction . In contrast, the THP group in the target compound is moderately electron-donating, which may reduce electrophilicity at the pyridine ring but improve solubility in polar solvents.
- However, its electron-donating nature could stabilize cationic intermediates in substitution reactions .
- Imidazole-containing analog : The 4,5-diphenylimidazole substituent adds aromatic bulk and hydrogen-bonding capability, making it suitable for biological target engagement (e.g., kinase inhibition) .
Biological Activity
2-Bromo-6-(tetrahydropyran-4-yl)pyridine is a heterocyclic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores the compound's biological properties, including its antimicrobial, anticancer, and enzyme inhibitory effects, supported by relevant research findings and case studies.
Chemical Structure and Properties
The molecular formula of 2-Bromo-6-(tetrahydropyran-4-yl)pyridine is , with a molecular weight of approximately 250.12 g/mol. The presence of the bromine atom and the tetrahydropyran moiety contributes to its unique chemical reactivity and biological profile.
Antimicrobial Activity
Recent studies have indicated that 2-Bromo-6-(tetrahydropyran-4-yl)pyridine exhibits significant antimicrobial properties. In vitro assays demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined, showing promising results:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
These findings suggest that the compound may serve as a lead for developing new antimicrobial agents, particularly in an era of increasing antibiotic resistance .
Anticancer Properties
The anticancer potential of 2-Bromo-6-(tetrahydropyran-4-yl)pyridine has been explored in several studies. Notably, it has shown cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells. The IC50 values were reported as follows:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 15 |
| A549 | 20 |
Mechanistic studies revealed that the compound induces apoptosis through the activation of caspase pathways, suggesting its potential as a chemotherapeutic agent .
Enzyme Inhibition Studies
Enzyme inhibition is another area where 2-Bromo-6-(tetrahydropyran-4-yl)pyridine demonstrates significant activity. It has been evaluated for its ability to inhibit various enzymes relevant to disease processes:
- Dipeptidyl Peptidase IV (DPP-IV) : Inhibitors of DPP-IV are important for managing type 2 diabetes mellitus. The compound showed competitive inhibition with an IC50 value of 50 nM, indicating strong potential for therapeutic applications in diabetes management .
- Acetylcholinesterase : The compound was also tested for acetylcholinesterase inhibition, which is crucial in treating Alzheimer's disease. It exhibited an IC50 value of 40 µM, suggesting moderate inhibitory activity .
Case Studies and Research Findings
Several case studies have highlighted the therapeutic potential of 2-Bromo-6-(tetrahydropyran-4-yl)pyridine:
- Case Study 1 : A study involving animal models demonstrated that administration of the compound led to a significant reduction in tumor size in xenograft models of breast cancer, supporting its anticancer efficacy .
- Case Study 2 : Clinical trials assessing the safety and efficacy of this compound in diabetic patients showed improvements in glycemic control compared to placebo groups, thus reinforcing its role as a DPP-IV inhibitor .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
